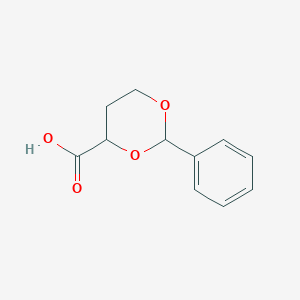
2-Phenyl-1,3-dioxane-4-carboxylic acid
Übersicht
Beschreibung
2-Phenyl-1,3-dioxane-4-carboxylic acid is a compound that belongs to the class of compounds known as 1,3-dioxanes . This class of compounds has insecticidal as well as anti-foaming properties .
Synthesis Analysis
1,3-Dioxanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . The title compound 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid was synthesized by the reaction of 2,2-Bis (hydroxymethyl) propionic acid with benzaldehyde and p-toluene sulfonic acid as a catalyst .Molecular Structure Analysis
The molecular structure of 2-Phenyl-1,3-dioxane-4-carboxylic acid can be represented by the IUPAC Standard InChI: InChI=1S/C10H12O2/c1-2-5-9 (6-3-1)10-11-7-4-8-12-10/h1-3,5-6,10H,4,7-8H2 . The molecular weight of this compound is 164.2011 .Chemical Reactions Analysis
The reactions selected for similar compounds include the Grignard reaction, the Perkin reaction, condensation of the aldehyde with a diamine to yield an imidazolidine, oxidation to the acid and condensation of this acid with a diamine to yield an imidazoline, condensation with acetone, and a crossed Cannizzaro reaction .Wissenschaftliche Forschungsanwendungen
Hypoglycemic and Hypolipidemic Agent
A series of novel 1,3-dioxane-2-carboxylic acid derivatives, which include structural similarities to 2-Phenyl-1,3-dioxane-4-carboxylic acid, have been synthesized as agonists of PPARalpha and gamma. One such derivative showed potent hypoglycemic and lipid-lowering activity with high oral bioavailability in animal models, suggesting potential applications in managing diabetes and lipid disorders (Pingali et al., 2008).
Agonist for Peroxisome Proliferator-Activated Receptor
Another study synthesized 1,3-dioxane-2-carboxylic acid derivatives and evaluated them for activity at human peroxisome proliferator-activated receptor (PPAR) subtypes. The research led to the identification of a potent PPARalpha agonist with high subtype selectivity, indicating its potential in treating metabolic disorders related to type 2 diabetes (Aoki et al., 2008).
Chemical Synthesis and Transformation
The Prins reaction was applied to trans-cinnamic acid, leading to the formation of 4-phenyl-5-carboxy-1,3-dioxane. This compound was further transformed into various derivatives, demonstrating the versatility of 1,3-dioxane derivatives in chemical synthesis (Brugman & Arens, 2010).
Study of Chemical Reactions
A study on 2,5-diphenyl-1,4-dithiin-1-oxide undergoing a skeletal rearrangement in the presence of hydrochloric acid in dioxane showcased the chemical behavior of dioxane derivatives under specific conditions, providing insights into their chemical properties and potential applications in synthetic chemistry (KobayashiKeiji & MutaiKiyoshi, 1981).
Stereochemistry and Conformational Studies
Research on the conformation and restricted rotation of 4-phenyl-1,3-dioxane anion via ESR studies provided valuable information on the molecular structure and behavior of dioxane derivatives, which can be crucial in understanding their reactivity and potential applications in various fields (Iwaizumi et al., 1972).
Surface Properties of Derivatives
A study on the synthesis and surface properties of sodium carboxylates of cis-1,3-dioxane derivatives revealed insights into their behavior at the aqueous solution-air interface. Such studies are essentialfor understanding the applications of these compounds in areas like surfactant science and material chemistry (Piasecki et al., 1998).
Crystal Structure Analysis
The crystal structure of 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid was analyzed, providing detailed insights into the molecular conformation and interactions. Such studies are crucial for designing and synthesizing new compounds with desired physical and chemical properties (Jia et al., 2012).
Reactions with Other Chemical Compounds
A research explored the reaction of 1,3-dioxanes with acetone cyanohydrin, leading to the formation of hydrolytically unstable oxazines, which could be saponified to amino alcohols. This showcases the reactivity of dioxane derivatives in synthesizing valuable organic compounds (Kuznetsov & Brusilovskii, 2001).
Development of Drug Precursors
A study on the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives from 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione revealed the potential of these compounds as drug precursors or ligands, indicating their significance in pharmaceutical research (Dotsenko et al., 2019).
Catalysis and Organic Synthesis
The gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols, involving 1-phenyl-1,2-butadiene and 2-phenyl-1-ethanol, demonstrated the role of 1,3-dioxane derivatives in catalysis and organic synthesis, highlighting their utility in synthesizing diverse organic compounds (Zhang & Widenhoefer, 2008).
Wirkmechanismus
While the specific mechanism of action for 2-Phenyl-1,3-dioxane-4-carboxylic acid is not mentioned in the search results, carboxylic acids generally undergo a series of reactions including protonation of the carbonyl by the acid, nucleophilic attack on the carbonyl, proton transfer, and water leaves .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenyl-1,3-dioxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-10(13)9-6-7-14-11(15-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRXHWTXLRTSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,3-dioxane-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



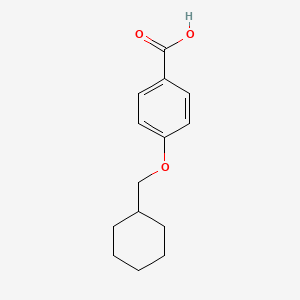

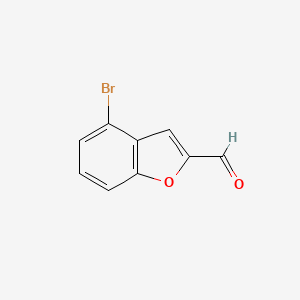
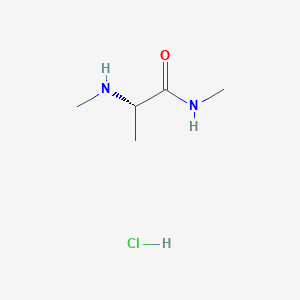
![4-[1-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B3379875.png)




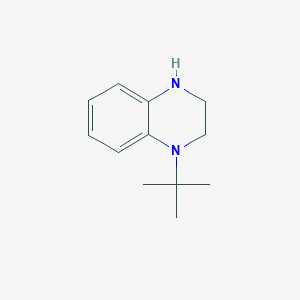

![2-{[(4-Tert-butylphenyl)methyl]sulfanyl}acetic acid](/img/structure/B3379913.png)

